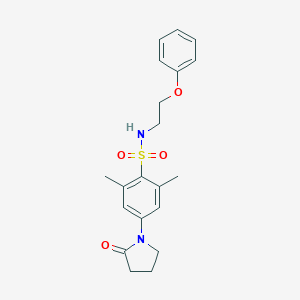![molecular formula C23H22N2O2 B299685 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as PB28, is a compound that has been extensively studied for its potential application in cancer treatment. PB28 belongs to the class of compounds called selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
作用機序
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide acts as a SARM and selectively binds to androgen receptors in the body. Unlike traditional androgen receptor agonists, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide does not activate androgen receptors in all tissues, which reduces the risk of side effects. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to increase bone mineral density and muscle mass in animal models.
Biochemical and Physiological Effects
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in muscle and bone growth, as well as genes involved in apoptosis. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to reduce the expression of genes involved in inflammation. In addition, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to increase insulin sensitivity and reduce glucose levels in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its selectivity for androgen receptors, which reduces the risk of side effects. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is also relatively easy to synthesize and has been shown to have good bioavailability. However, one of the limitations of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide. One area of research is the development of more potent and selective SARMs for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method for 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide to improve its yield and solubility. In addition, further studies are needed to determine the safety and efficacy of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in humans. Finally, research is needed to determine the potential of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in combination with other anticancer agents.
Conclusion
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is a promising compound with potential applications in cancer treatment, muscle wasting, and osteoporosis. Its selectivity for androgen receptors reduces the risk of side effects, and it has been shown to have good bioavailability. However, further research is needed to determine its safety and efficacy in humans. The development of more potent and selective SARMs and optimization of the synthesis method for 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide are also areas of future research.
合成法
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3-(1-pyrrolidinyl)phenylboronic acid with 4-bromoanisole, followed by the Suzuki-Miyaura coupling reaction with 4-chlorobenzamide. The final product is obtained by reacting the intermediate with potassium carbonate in dimethylformamide. The yield of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide obtained by this method is around 50%.
科学的研究の応用
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and ovarian cancer. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to reduce tumor growth in animal models of prostate cancer. In addition to its anticancer properties, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential application in the treatment of muscle wasting and osteoporosis.
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
4-phenoxy-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C23H22N2O2/c26-23(24-19-7-6-8-20(17-19)25-15-4-5-16-25)18-11-13-22(14-12-18)27-21-9-2-1-3-10-21/h1-3,6-14,17H,4-5,15-16H2,(H,24,26) |
InChIキー |
BMMOWLSNXSUEJP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)



![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)